Cyanomethyl benzodithioate

Description

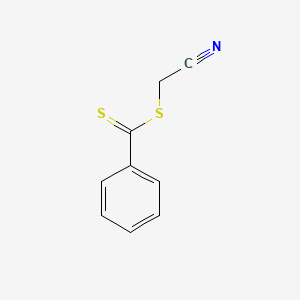

Its structure comprises a benzodithioate core (-SC(=S)S-) linked to a cyanomethyl (-CH₂CN) group. This compound enables precise control over molecular weight and polydispersity in polymer synthesis by mediating radical polymerization through reversible chain transfer . It is activated thermally, photochemically, or via electrochemical reduction, ensuring minimal side reactions and high spatio-temporal control in polymerizations .

Properties

IUPAC Name |

cyanomethyl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFVXSRJTJHHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28740-46-7 | |

| Record name | 28740-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl benzodithioate can be synthesized through a reaction involving benzodithioic acid and cyanomethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl benzodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and related sulfur compounds.

Substitution: Various substituted benzodithioates.

Scientific Research Applications

Cyanomethyl benzodithioate has several applications in scientific research:

Chemistry: It is widely used as a RAFT agent in polymer chemistry to control the molecular weight and architecture of polymers.

Biology: Its derivatives are used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of drug delivery systems and other pharmaceutical applications.

Industry: It is used in the production of specialty polymers and materials with specific properties

Mechanism of Action

The mechanism of action of cyanomethyl benzodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, facilitating the transfer of the growing polymer chain to another monomer unit. This process helps in controlling the molecular weight and distribution of the polymer. The key molecular targets are the radical intermediates formed during the polymerization process .

Comparison with Similar Compounds

Cyanomethyl benzodithioate belongs to the broader class of dithiocarbonyl compounds, which are widely used as CTAs. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Dimethyl Trithiocarbonate (DMTTC)

- Structure : Contains a central trithiocarbonate group (-SC(=S)S-) with two methyl substituents.

- Reactivity: Similar to this compound, DMTTC undergoes C=S bond cleavage upon low-energy electron attachment (near 0 eV), as demonstrated via mass spectrometry and quantum chemical calculations. This indicates comparable radical generation mechanisms under electron irradiation .

2-Cyano-2-propyl Benzodithioate

- Structure: Benzodithioate group with a 2-cyano-2-propyl substituent (-C(CN)(CH₃)₂).

- Key Differences: The bulkier 2-cyano-2-propyl group enhances steric hindrance, improving control over methacrylate polymerizations compared to this compound . Higher molecular weight (due to the propyl group) may influence solubility in organic solvents.

- Application: Preferred for methacrylate monomers (e.g., methyl methacrylate) due to optimized chain-transfer efficiency .

Cyanomethyl Dodecyl Trithiocarbonate

- Structure: Trithiocarbonate group (-SC(=S)S-) with cyanomethyl and dodecyl (C₁₂H₂₅) substituents.

- Key Differences: The long dodecyl chain increases hydrophobicity, enhancing compatibility with acrylate monomers in nonpolar solvents. Provides superior control over acrylate polymerizations compared to this compound, which is more general-purpose .

- Application : Ideal for synthesizing acrylate-based polymers with narrow molecular weight distributions.

4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic Acid

- Structure : Features a carboxylate group and a dodecyl chain, enabling water solubility under basic conditions.

- Key Differences: Amphiphilic nature allows use in aqueous RAFT polymerizations, unlike this compound, which is primarily organic-soluble. The dual functional groups (carboxylic acid and dithiocarbonate) facilitate post-polymerization modifications .

Comparative Data Table

Research Findings and Mechanistic Insights

- Electron-Induced Reactivity: Both this compound and DMTTC exhibit C=S bond cleavage at near-zero electron energies, suggesting analogous pathways for radical generation. Quantum calculations attribute this to the low-energy barrier for bond dissociation in dithiocarbonyl compounds .

- Polymerization Efficiency: The choice of substituents (e.g., cyanoalkyl vs. dodecyl) dictates compatibility with specific monomers. For example, bulky groups (2-cyano-2-propyl) improve control in methacrylate systems, while long alkyl chains (dodecyl) enhance acrylate solubility .

- Thermal Stability: this compound’s thermal activation profile is comparable to other benzodithioates but differs from trithiocarbonates like DMTTC, which may decompose at lower temperatures due to weaker C-S bonds .

Biological Activity

Cyanomethyl benzodithioate (CMBDT) is a compound that has garnered attention in recent years due to its potential applications in polymer chemistry and biological systems. This article explores the biological activity of CMBDT, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dithioate functional group and a cyanomethyl moiety, which contribute to its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the antitumor effects of various cyanomethyl derivatives, including CMBDT, on human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, the IC50 values for some derivatives were found to be lower than those of established chemotherapeutics, suggesting their potential as effective antitumor agents .

Case Study: RAFT Polymerization

In a comparative study involving CMBDT as a RAFT agent, researchers observed that low-energy electron attachment led to selective bond cleavage, facilitating controlled radical generation. This property was exploited to synthesize polymers with defined architectures, demonstrating the versatility of CMBDT in material science applications .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing cyanomethyl benzodithioate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting benzodithioic acid derivatives with cyanomethyl halides under inert conditions. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

- To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and provide raw spectral data in supplementary materials .

Q. Which spectroscopic techniques are most reliable for confirming the identity of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR : NMR to confirm the cyanomethyl (-CHCN) proton environment (δ ~3.5–4.0 ppm).

- IR : Peaks at ~2150 cm (C≡N stretch) and 1050–1100 cm (C-S vibrations).

- HRMS : Exact mass matching the molecular formula (CHNS). Cross-validate with literature data and provide purity metrics (e.g., HPLC ≥95%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at 4°C, -20°C, and room temperature.

- Monitor degradation via TLC or HPLC at regular intervals (e.g., 0, 7, 30 days).

- Use UV-vis spectroscopy to track absorbance changes in the C≡N and S-S regions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Perform a systematic review of literature protocols to identify variables (e.g., solvent polarity, reaction time).

- Replicate experiments under controlled conditions, using statistical design (e.g., factorial design) to isolate influential factors.

- Compare results with computational models (e.g., DFT calculations of transition states) to validate mechanistic hypotheses .

Q. How can density functional theory (DFT) be applied to predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- Optimize molecular geometry using B3LYP/6-31G(d) basis sets.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., thiyl radical formation) and compare activation energies with experimental kinetics data .

Q. What methodologies are recommended for analyzing conflicting spectroscopic data in metal complexes of this compound?

- Methodological Answer :

- Use multi-nuclear NMR (e.g., , , ) to probe coordination-induced shifts.

- Pair X-ray crystallography with EPR spectroscopy to correlate structural and electronic properties.

- Employ variable-temperature NMR to study dynamic equilibria in solution .

Data Presentation and Reproducibility

Q. How should researchers present complex datasets (e.g., kinetic studies) on this compound in publications?

- Methodological Answer :

- Use tables to summarize rate constants, Arrhenius parameters, and error margins.

- Include raw data in supplementary materials (e.g., time-dependent NMR spectra).

- Reference open-access repositories (e.g., Zenodo) for full datasets to enhance transparency .

Literature and Data Retrieval

Q. What are best practices for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Use SciFinder® to search by structure, reaction type, and CAS RN. Apply filters for peer-reviewed journals and patents.

- Cross-reference with Web of Science for citation tracking.

- Document search terms (e.g., "benzodithioate derivatives AND synthesis") to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.